3,5-Bis(trifluoromethyl)-4-chloroaniline
Overview
Description
3,5-Bis(trifluoromethyl)-4-chloroaniline is an organic compound characterized by the presence of trifluoromethyl groups and a chlorine atom attached to an aniline ring
Mechanism of Action
Target of Action
It is known that similar compounds with a 3,5-bis(trifluoromethyl)phenyl motif are used extensively in promoting organic transformations .
Mode of Action
Compounds with similar structures have been reported to activate substrates and subsequently stabilize partially developing negative charges in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
Similar compounds have been reported to inhibit the growth of drug-resistant bacteria, suggesting they may interact with biochemical pathways related to bacterial growth and survival .
Result of Action
Similar compounds have been reported to inhibit the growth of drug-resistant bacteria, suggesting they may have antimicrobial effects .
Biochemical Analysis
Biochemical Properties
3,5-Bis(trifluoromethyl)-4-chloroaniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The compound’s trifluoromethyl groups enhance its binding affinity to these enzymes, leading to potential inhibition or modulation of their activity. Additionally, this compound can interact with other biomolecules such as glutathione, influencing redox reactions and cellular detoxification processes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In certain cell lines, it has been shown to alter cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This can lead to changes in gene expression and cellular metabolism. For example, exposure to this compound has been linked to increased expression of stress response genes and alterations in metabolic enzyme activity . These changes can affect cell proliferation, apoptosis, and overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to and inhibit specific enzymes, such as cytochrome P450. This binding can lead to the formation of enzyme-substrate complexes that alter the enzyme’s activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of target genes, thereby affecting cellular processes such as metabolism and stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including sustained changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or beneficial effects, such as enhanced metabolic activity or stress response. At higher doses, toxic or adverse effects can occur. These may include liver toxicity, disruption of metabolic pathways, and oxidative stress. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect the levels of reactive oxygen species (ROS) and other signaling molecules, thereby impacting cellular homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can influence its accumulation in specific tissues, potentially leading to localized effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular processes. For example, localization to the mitochondria may impact mitochondrial function and energy metabolism, while localization to the endoplasmic reticulum can affect protein folding and stress response .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-bis(trifluoromethyl)benzonitrile with hydrogen chloride in the presence of a catalyst to yield the desired product . Another approach includes the use of 3,5-bis(trifluoromethyl)benzamide, which reacts with N,N-dimethyl formamide dimethyl acetal to form an intermediate that is subsequently hydrolyzed to produce 3,5-Bis(trifluoromethyl)-4-chloroaniline .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, halogenation, and purification through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(trifluoromethyl)-4-chloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
Major products formed from these reactions include nitro derivatives, amines, and substituted aniline compounds, which can be further utilized in various chemical syntheses and applications .
Scientific Research Applications
3,5-Bis(trifluoromethyl)-4-chloroaniline has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)aniline: Similar structure but lacks the chlorine atom, resulting in different reactivity and applications.
3,5-Bis(trifluoromethyl)benzamide: Contains an amide group instead of an aniline, leading to distinct chemical properties and uses.
3,5-Bis(trifluoromethyl)benzonitrile:
Uniqueness
3,5-Bis(trifluoromethyl)-4-chloroaniline is unique due to the presence of both trifluoromethyl groups and a chlorine atom, which confer specific chemical properties such as increased lipophilicity, stability, and reactivity. These characteristics make it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
4-chloro-3,5-bis(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF6N/c9-6-4(7(10,11)12)1-3(16)2-5(6)8(13,14)15/h1-2H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKVAJGVDRGPMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80663112 | |
Record name | 4-Chloro-3,5-bis(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80663112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948014-37-7 | |
Record name | 4-Chloro-3,5-bis(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80663112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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